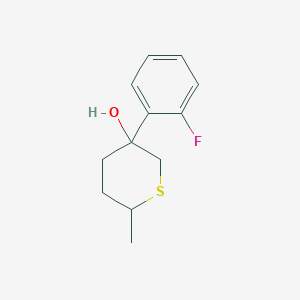
3-(2-Fluorophenyl)-6-methylthian-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluorophenyl)-6-methylthian-3-ol is an organic compound that belongs to the class of thian-3-ol derivatives This compound is characterized by the presence of a fluorophenyl group and a methyl group attached to a thian-3-ol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-6-methylthian-3-ol typically involves the reaction of 2-fluorobenzaldehyde with a suitable thian-3-ol precursor under controlled conditions. One common method involves the use of a high-pressure autoclave, where the reactants are mixed with solvents such as acetonitrile and glacial acetic acid, and catalysts like platinum and carbon. The reaction is carried out under hydrogen pressure at elevated temperatures to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluorophenyl)-6-methylthian-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium azide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thian-3-ol derivatives.
Substitution: Azido derivatives and other substituted products.
Aplicaciones Científicas De Investigación
3-(2-Fluorophenyl)-6-methylthian-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 3-(2-Fluorophenyl)-6-methylthian-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorophenyl group similar to 3-(2-Fluorophenyl)-6-methylthian-3-ol.
Indole Derivatives: Compounds with a similar aromatic structure and diverse biological activities.
Uniqueness
This compound is unique due to its specific combination of a fluorophenyl group and a thian-3-ol ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C12H15FOS |
|---|---|
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
3-(2-fluorophenyl)-6-methylthian-3-ol |
InChI |
InChI=1S/C12H15FOS/c1-9-6-7-12(14,8-15-9)10-4-2-3-5-11(10)13/h2-5,9,14H,6-8H2,1H3 |
Clave InChI |
GJKJPGGLXNLVCY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CS1)(C2=CC=CC=C2F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-2-(diethylamino)propyl]benzamide](/img/structure/B13185045.png)
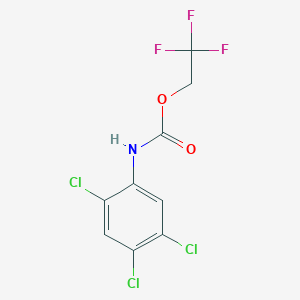
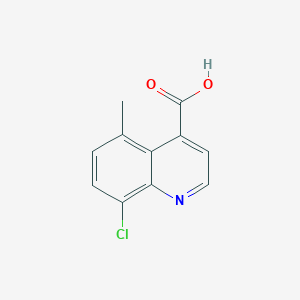
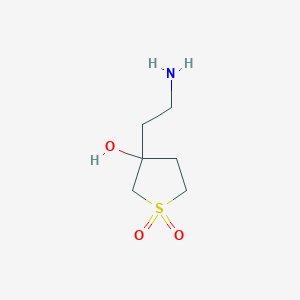
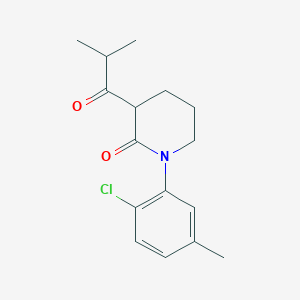
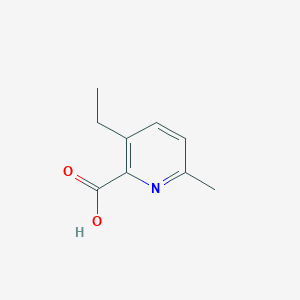
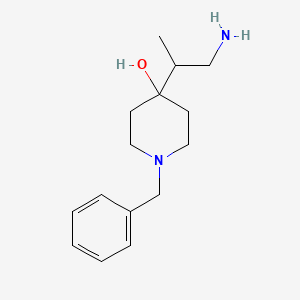

![4-[5-(Carboxymethyl)-4-methylfuran-2-yl]benzoic acid](/img/structure/B13185117.png)
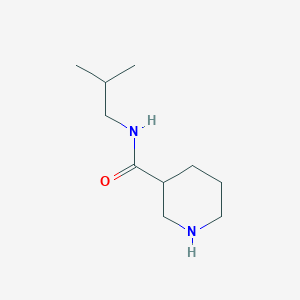
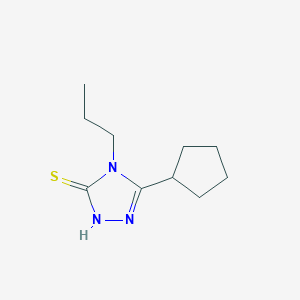
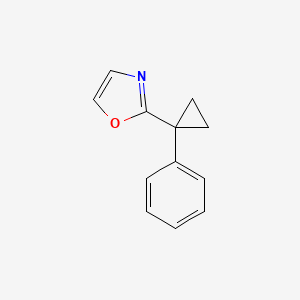
![3-amino-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13185153.png)
![1-(Bromomethyl)-1-[(propan-2-yloxy)methyl]cyclopropane](/img/structure/B13185158.png)
